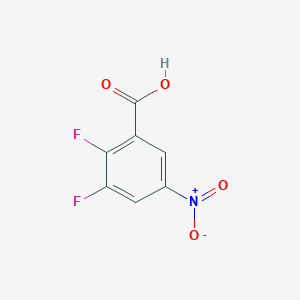

2,3-Difluoro-5-nitrobenzoic acid

Vue d'ensemble

Description

2,3-Difluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H3F2NO4 It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by a nitro group

Applications De Recherche Scientifique

Tissue Sulfhydryl Groups

One significant application of 2,3-Difluoro-5-nitrobenzoic acid relates to its derivative, 5,5'-dithiobis(2-nitrobenzoic acid), used in the determination of sulfhydryl groups in biological materials. This application has been useful for studying reactions with blood and investigating disulfide bond splitting in reduced heme (Ellman, 1959).

Synthesis and Phenotypic Screening

The compound has been utilized in the synthesis and phenotypic screening of guanine-mimetic libraries. Specifically, 5-Fluoro-2-nitrobenzoic acid, a related compound, has been employed in the creation of derivatives for chemical screening processes (Miller & Mitchison, 2004).

X-ray Powder Diffraction

Related compounds like 2,4-dichloro-5-nitrobenzoic acid have been studied using X-ray powder diffraction, highlighting the compound's utility in understanding molecular structures and their physical properties (Quevedo, Armas, & Marill, 1998).

Metal Ion Detection

5,5'-Dithiobis (2-nitrobenzoic acid)-modified gold nanoparticles, derived from this compound, have been developed as sensors for the selective detection of metal ions like Cr3+ in aqueous solutions. This application demonstrates the compound's potential in environmental monitoring and analytical chemistry (Dang, Li, Wang, Li, & Wu, 2009).

Safety and Hazards

The safety information for 2,3-Difluoro-5-nitrobenzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mécanisme D'action

Target of Action

It’s known that nitrobenzoic acids are often used in the synthesis of pharmaceuticals and agrochemicals . They can also participate in Suzuki–Miyaura cross-coupling reactions, which are widely used in organic synthesis .

Mode of Action

For instance, they can participate in Suzuki–Miyaura cross-coupling reactions, where they interact with organoboron reagents in the presence of a palladium catalyst .

Biochemical Pathways

For example, they can cause steric hindrance and bonding interactions, leading to changes in the chemical properties of compounds .

Pharmacokinetics

The pharmacokinetic properties of similar compounds suggest that factors such as lipophilicity, water solubility, and molecular weight can impact the bioavailability .

Result of Action

It’s known that nitrobenzoic acids can undergo various chemical reactions, leading to the formation of new compounds with potential biological activity .

Action Environment

Factors such as temperature, ph, and the presence of other chemical substances can potentially influence the chemical reactions involving nitrobenzoic acids .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2,3-Difluoro-5-nitrobenzoic acid are not well-studied. Based on its structural similarity to other benzoic acid derivatives, it can be hypothesized that it may interact with certain enzymes, proteins, and other biomolecules. The nitro group in this compound could potentially undergo reduction reactions in biological systems, leading to the formation of amines . The fluorine atoms, being highly electronegative, could form hydrogen bonds with biomolecules, influencing the stability and conformation of these molecules .

Cellular Effects

It is plausible that the compound could influence cell function by interacting with cellular proteins or enzymes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not known. It would be interesting to investigate whether the compound is involved in any enzymatic reactions, and if it interacts with any cofactors. This could also include studying any effects on metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-nitrobenzoic acid typically involves the nitration of 2,3-difluorobenzoic acid. One common method includes the reaction of 2,3-difluorobenzoic acid with a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (0°C) followed by warming to room temperature and stirring for several hours . The reaction mixture is then poured onto ice and extracted with an organic solvent such as ethyl acetate to isolate the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for the nitration reaction. The use of automated systems helps in maintaining consistent reaction conditions and improving yield.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Difluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Esterification: The carboxylic acid group can react with alcohols in

Propriétés

IUPAC Name |

2,3-difluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURQTOITBVYFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60712394 | |

| Record name | 2,3-Difluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942035-31-6 | |

| Record name | 2,3-Difluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride](/img/structure/B1422984.png)

![N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide](/img/structure/B1422988.png)

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride](/img/structure/B1422992.png)

![3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid](/img/structure/B1422994.png)